![molecular formula C15H16Cl2N2OS B2845577 N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide CAS No. 301306-19-4](/img/structure/B2845577.png)
N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide, also known as D4476, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Research has shown that compounds related to "N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide" have been evaluated for their herbicidal activities against a variety of weeds. For instance, novel thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety were designed and synthesized. These compounds demonstrated moderate inhibitory activities against monocotyledon and dicotyledon plants, with chiral target compounds showing improved herbicidal activities over their racemic counterparts against tested weeds (Duan, Zhao, & Zhang, 2010).
Anti-inflammatory and Analgesic Activities
Synthesis of pyrimidine derivatives has been explored, where some compounds exhibited significant anti-inflammatory and analgesic activities. This research suggests potential applications of these compounds in the development of new treatments for inflammation and pain management (Sondhi, Singh, Johar, & Kumar, 2005).
Biochemical Decomposition
Studies have identified microorganisms capable of decomposing related compounds, shedding light on the biochemical pathways involved in the breakdown of these chemicals in the environment. This research is crucial for understanding the environmental fate and potential bioremediation strategies for chemical residues (Sharabi & Bordeleau, 1969).
Antimicrobial Activities
Research into the synthesis of novel compounds with structures similar to "this compound" has also explored their antimicrobial properties. Such studies are pivotal for the discovery of new antimicrobial agents that could be used to combat bacterial and fungal infections (Sah, Bidawat, Seth, & Gharu, 2014).
Propiedades
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-3-4-14(20)19-15-18-9-11(21-15)7-10-5-6-12(16)13(17)8-10/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBUTBRWNUQYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

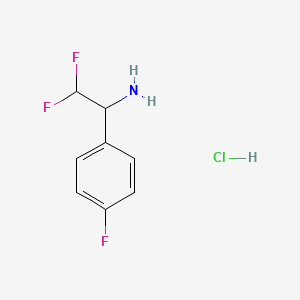
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)
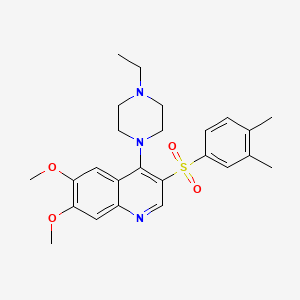
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)
![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)
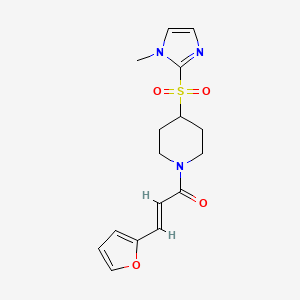
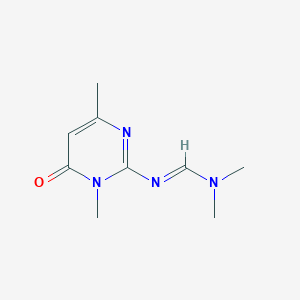
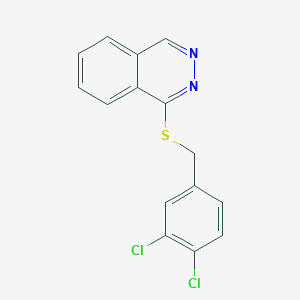
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)
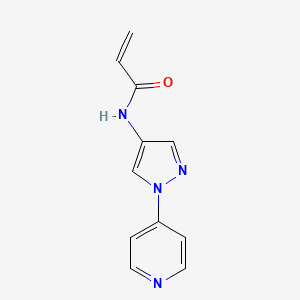
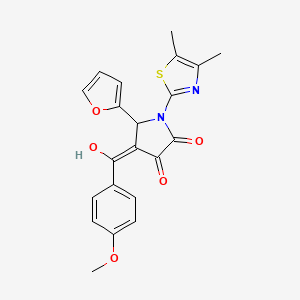
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)